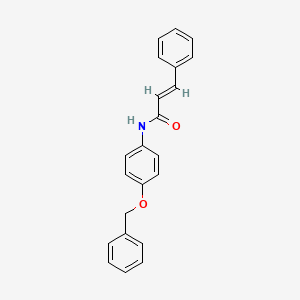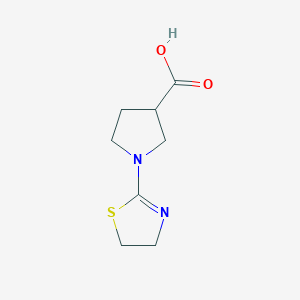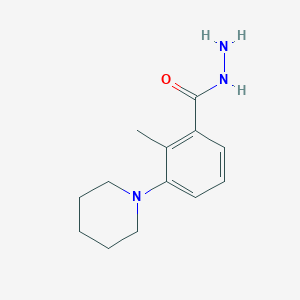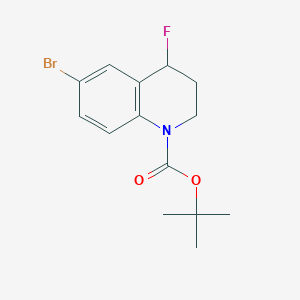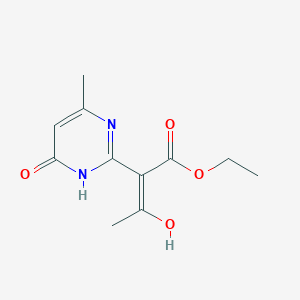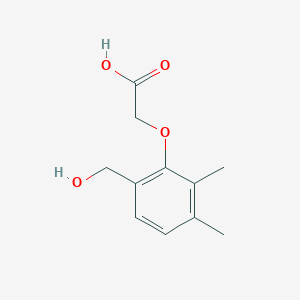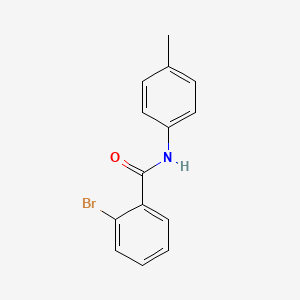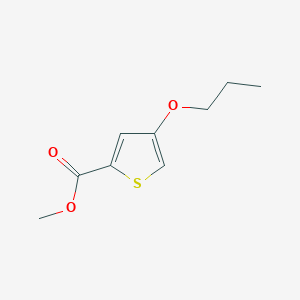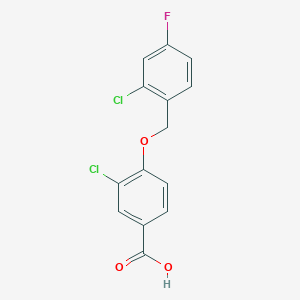![molecular formula C12H8ClN3O B12996504 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)
2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a fused oxazole and pyridine ring system with an aniline substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the construction of the oxazole and pyridine rings followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. For example, starting from a chlorinated pyridine derivative, the oxazole ring can be formed through a cyclization reaction with an appropriate amine and a dehydrating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole and pyridine rings.
Coupling Reactions: The aniline group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism by which 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions is often crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)aniline: A similar compound with a pyridine ring instead of the oxazole-pyridine fusion.
6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: A related compound with an amine group instead of the aniline substituent.
Uniqueness
2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its fused oxazole-pyridine ring system combined with an aniline group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H8ClN3O |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H8ClN3O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H,14H2 |
Clé InChI |
PYYLEBCQWSVPTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
